DREADD agonist 21 dihydrochloride
Description
Evolution of Chemogenetic Tools in Systems Neuroscience Research
The concept of remotely controlling neuronal activity was a long-standing goal in neuroscience. sfn.org The journey of chemogenetics began with the development of "Receptors Activated Solely by a Synthetic Ligand" (RASSLs). nih.govtocris.com However, these early tools had limitations, including some baseline activity in the absence of the ligand and the potential for off-target effects of the activating compounds. tocris.com
A significant breakthrough came with the creation of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). nih.gov These receptors were engineered from G-protein coupled receptors (GPCRs), most commonly human muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govnih.gov Through targeted mutagenesis, these receptors were rendered insensitive to their natural, endogenous ligand (acetylcholine) but could be potently activated by a synthetic ligand, such as clozapine-N-oxide (CNO). sfn.orgnih.govresearchgate.net This innovation offered a more robust and specific method for manipulating cell signaling. numberanalytics.comnih.gov The continuous development of new DREADDs and specific ligands, like DREADD agonist 21, has further refined and expanded the capabilities of chemogenetic research, making it an indispensable tool in systems neuroscience. nih.govnumberanalytics.com
Fundamental Principles of DREADD Technology for Modulating Cellular Activity
The core principle of DREADD technology lies in the specific pairing of an engineered receptor with a synthetic actuator molecule. numberanalytics.com Scientists introduce the genetic code for a specific DREADD into target cells, often using viral vectors for precise delivery to particular brain regions or cell types. nih.govaddgene.orgfrontiersin.org
Once the DREADD receptor is expressed by the target cells, a researcher can administer the corresponding synthetic ligand. nih.gov This ligand travels through the bloodstream, crosses the blood-brain barrier, and binds exclusively to the engineered DREADD receptors. nih.govhellobio.com This binding event activates the receptor, which in turn initiates a specific intracellular signaling cascade, ultimately leading to either the excitation or inhibition of the cell, depending on the type of DREADD used. sfn.orgnih.gov This process allows for reversible and temporally controlled manipulation of cellular function in freely moving animals. nih.gov
Classification and Functional Modalities of Muscarinic-Based DREADDs
The most widely used DREADDs are derived from human muscarinic receptors and are classified based on the G-protein signaling pathway they engage upon activation. nih.govaddgene.org This determines whether their effect on the target neuron is excitatory or inhibitory.
Excitatory DREADDs are typically coupled to the Gαq/11 G-protein pathway. researchgate.netaddgene.org Prominent examples include hM3Dq and hM1Dq, which are modified from the human M3 and M1 muscarinic receptors, respectively. nih.govbenchling.com When an agonist like DREADD agonist 21 binds to these receptors, it activates the Gq pathway. tocris.comlumiprobe.com This activation stimulates phospholipase C, leading to the mobilization of intracellular calcium and an increase in neuronal firing. addgene.orgbenchling.com The hM3Dq variant is the most commonly used excitatory DREADD to enhance neuronal activity. nih.govaddgene.orgfrontiersin.org
Inhibitory DREADDs, most notably hM4Di, are engineered to couple to the Gαi/o G-protein pathway. addgene.orgeneuro.org The hM4Di receptor is a modified version of the human M4 muscarinic receptor. eneuro.orgnih.gov Activation of hM4Di by an agonist leads to the inhibition of adenylyl cyclase, which results in decreased neuronal activity and reduced neurotransmitter release. nih.govaddgene.org This is achieved through mechanisms such as the activation of G-protein inwardly rectifying potassium channels (GIRKs), which causes hyperpolarization of the neuron. nih.gov The hM4Di receptor is the most frequently utilized DREADD for neuronal silencing. nih.gov
DREADD agonist 21 (also known as Compound 21) has emerged as a potent and selective agonist for both excitatory (hM3Dq, hM1Dq) and inhibitory (hM4Di) muscarinic-based DREADDs. nih.govnih.govtocris.commonash.edu Research has demonstrated its effectiveness in activating these receptors both in vitro and in vivo. nih.govnih.gov A key feature of DREADD agonist 21 is that it does not appear to undergo metabolic conversion to clozapine (B1669256), which is a known concern with the first-generation DREADD actuator, CNO. nih.govunc.edu This characteristic makes it a valuable alternative for chemogenetic studies. nih.govmonash.edu Furthermore, DREADD agonist 21 exhibits excellent bioavailability and brain penetrability. nih.govhellobio.com
Interactive Data Table: In Vitro Potency of DREADD Agonist 21 at Muscarinic-Based DREADDs
This table summarizes the potency of DREADD agonist 21, expressed as pEC50 values, at different muscarinic-based DREADD receptors. A higher pEC50 value indicates greater potency.
| DREADD Receptor | Receptor Type | pEC50 Value |
| hM1Dq | Excitatory (Gq-coupled) | 8.91 |
| hM3Dq | Excitatory (Gq-coupled) | 8.48 |
| hM4Di | Inhibitory (Gi-coupled) | 7.77 |
Data sourced from references hellobio.comtocris.com.
Interactive Data Table: Research Findings on DREADD Agonist 21
This table highlights key research findings related to the properties and actions of DREADD agonist 21.
| Research Finding | Description | Supporting References |
| High Potency & Selectivity | DREADD agonist 21 is a potent and selective agonist at excitatory (hM3Dq, hM1Dq) and inhibitory (hM4Di) muscarinic DREADDs. | nih.govtocris.comlumiprobe.commonash.edu |
| In Vivo Efficacy | Effectively activates hM3Dq and hM4Di in vivo to modulate neuronal activity and associated behaviors. | nih.govnih.gov |
| Favorable Pharmacokinetics | Demonstrates excellent bioavailability, pharmacokinetic properties, and brain penetrability. | nih.govhellobio.com |
| Alternative to CNO | Represents a viable alternative to CNO, particularly in studies where the metabolic conversion of CNO to clozapine is a concern. | nih.govmonash.eduunc.edu |
| Weak Antagonist Activity at Wildtype Receptors | While a potent DREADD agonist, it may act as a weak antagonist at certain wildtype GPCRs, including muscarinic receptors. | nih.govhellobio.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4.2ClH/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14;;/h1-8,18-19H,9-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETCOPAXYQJWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Dreadd Agonist 21 Dihydrochloride: Development and Pharmacological Rationale
Historical Context: Addressing Limitations of First-Generation DREADD Agonists
The first generation of muscarinic-based DREADDs was designed to be activated by Clozapine-N-Oxide (CNO), a metabolite of the atypical antipsychotic drug clozapine (B1669256). nih.gov For years, CNO was assumed to be an ideal DREADD actuator due to its supposed biological inertness. However, accumulating evidence has challenged this initial assumption, revealing significant limitations that could confound experimental outcomes. nih.gov
A primary issue with CNO is its in vivo instability. Studies across multiple species, including mice, rats, guinea pigs, and humans, have demonstrated that CNO undergoes reverse-metabolism, converting back into its parent compound, clozapine. researchgate.netsemanticscholar.orgresearchwithrowan.com This back-conversion is problematic because clozapine is a potent, psychoactive drug with a broad pharmacological profile. frontiersin.org Following systemic administration of CNO, clozapine is detected in both the plasma and the brain, often at levels sufficient to exert its own biological effects. nih.govacs.org In fact, some evidence suggests that the clozapine formed from this conversion, rather than CNO itself, may be the primary compound activating DREADDs in the brain. nih.gov
Clozapine is known to bind to a wide array of endogenous receptors, including dopaminergic (D2, D3, D4), serotonergic (5-HT2A, 5-HT2C), adrenergic (α1, α2), and histamine (B1213489) (H1) receptors. nih.govfrontiersin.org This promiscuous binding can lead to significant off-target effects, complicating the interpretation of DREADD-based experiments. nih.gov For instance, the administration of CNO to DREADD-free animals has been shown to produce behavioral changes, reduce the acoustic startle reflex, and attenuate d-amphetamine-induced hyperlocomotion. nih.gov These effects are likely mediated by the metabolic conversion of CNO to clozapine, which then engages its own set of native receptors. nih.govfrontiersin.org Furthermore, CNO itself has poor permeability across the blood-brain barrier, whereas its metabolite clozapine can more readily enter the central nervous system. frontiersin.orgnih.gov This necessitates the use of higher CNO doses, which in turn increases the amount of clozapine produced and the potential for confounding off-target activity. frontiersin.orgnih.gov
Design Principles and Structural Basis for Enhanced DREADD Selectivity
To circumvent the issues of CNO's metabolism and off-target actions, research efforts focused on developing novel DREADD activators. DREADD agonist 21 (C21), with the chemical structure 11-(1-piperazinyl)-5H-dibenzo[b,e] researchgate.netfrontiersin.orgdiazepine, emerged from these efforts as a potent and selective second-generation agonist for muscarinic DREADDs. nih.govacs.org
The development of C21 was guided by structure-activity relationship (SAR) studies on the clozapine chemical scaffold. nih.govacs.org The goal was to identify molecular modifications that would preserve or enhance potency at the engineered DREADD receptors (e.g., hM3Dq, hM4Di) while simultaneously eliminating affinity and activity at endogenous receptors, particularly the native muscarinic M3 receptor. nih.gov A key finding from these SAR studies was that the 8-chloro group present on the clozapine molecule was not essential for high agonist potency at the hM3Dq DREADD. nih.govacs.org Its removal led to the creation of C21, a compound that is a potent full agonist of hM3Dq but displays minimal agonist activity at the wild-type hM3 receptor. nih.govacs.org This structural modification significantly improved the selectivity profile of C21 compared to clozapine. acs.org While clozapine has high affinity for many aminergic G protein-coupled receptors (GPCRs), C21 shows markedly reduced affinity for several of these, including serotonin (B10506) and adrenergic receptors. acs.org
| Compound | Receptor | Potency (pEC50) | Binding Affinity (pKi) |
|---|---|---|---|
| DREADD Agonist 21 | hM1Dq | 8.91 bio-techne.com | 7.20 medchemexpress.com |
| DREADD Agonist 21 | hM3Dq | 8.48 bio-techne.commedchemexpress.com | - |
| DREADD Agonist 21 | hM4Di | 7.77 bio-techne.commedchemexpress.com | 6.75 medchemexpress.com |
| Clozapine-N-Oxide (CNO) | hM4Di | ~8.09 (EC50 = 8.1 nM) nih.gov | - |
| Clozapine | hM4Di | ~9.38 (EC50 = 0.42 nM) nih.gov | - |
Theoretical Advantages of DREADD Agonist 21 Dihydrochloride (B599025) in Chemogenetic Paradigms
The primary theoretical advantage of DREADD agonist 21 (C21) is that it is not subject to metabolic conversion to clozapine. nih.govacs.org This crucial feature eliminates the major source of off-target effects that complicates experiments using CNO, thereby providing a cleaner and more precise tool for chemogenetic manipulation. nih.govelifesciences.org
In addition to its metabolic stability, C21 exhibits a superior pharmacokinetic profile compared to CNO. nih.govresearchgate.net It has excellent bioavailability and demonstrates measurable levels in both plasma and the brain following systemic administration, a clear advantage over CNO which penetrates the brain poorly. nih.govacs.orgnih.gov This enhanced brain penetrability allows for the use of lower doses to achieve effective DREADD activation, further reducing the likelihood of any potential off-target interactions. acs.org
However, it is important to note that C21 is not entirely devoid of off-target activity. While it lacks significant agonist activity at most native receptors, studies have shown that it can bind to several endogenous GPCRs, including histamine H1, serotonin, and adrenergic receptors, where it may act as a functional antagonist. nih.govacs.orgmedchemexpress.com High doses of C21 have been reported to alter sleep patterns and neuronal activity in wild-type animals not expressing DREADDs. nih.gov This underscores that while C21 represents a significant improvement over CNO, careful experimental design, including the use of DREADD-free control groups and thorough dose-response characterizations, remains essential to ensure that observed effects are specifically due to DREADD activation. nih.govnih.gov
| Property | Clozapine-N-Oxide (CNO) | DREADD Agonist 21 (C21) |
|---|---|---|
| Metabolism to Clozapine | Yes, significant in vivo back-conversion nih.govresearchgate.net | No evidence of metabolism to clozapine acs.orgelifesciences.org |
| Brain Penetrability | Poor; evidence of being a P-glycoprotein substrate acs.orgnih.gov | Excellent; readily detected in brain tissue after i.p. administration nih.govbio-techne.comnih.gov |
| Primary CNS Effector | Potentially the clozapine metabolite, not CNO itself nih.govnih.gov | C21 itself nih.govacs.org |
| Off-Target Potential | High, primarily via clozapine's action on multiple receptors nih.govfrontiersin.org | Lower, but can act as an antagonist at some receptors (e.g., H1) at higher doses nih.govacs.orgnih.gov |
Molecular and Cellular Mechanisms of Dreadd Agonist 21 Dihydrochloride Action
Ligand-Receptor Interactions with Engineered Muscarinic DREADDs
The efficacy of DREADD Agonist 21 stems from its specific and potent binding to engineered muscarinic receptors, which have been mutated to reduce their affinity for the endogenous neurotransmitter acetylcholine (B1216132) while being highly responsive to synthetic ligands like C21. nih.gov
DREADD Agonist 21 is a potent agonist for the primary excitatory DREADDs (hM1Dq and hM3Dq) and the primary inhibitory DREADD (hM4Di). tocris.comrndsystems.com Its potency is significantly higher at these designer receptors compared to their wild-type counterparts. nih.gov Studies have quantified its activity, demonstrating high potency in activating these receptors. The compound exhibits over a 10-fold greater affinity for hM1Dq and hM4Di DREADDs than for the corresponding wild-type muscarinic receptors. nih.govhellobio.comhellobio.com
The potency (pEC50) and binding affinity (pKi) values from in vitro assays are summarized below.
Table 1: In Vitro Affinity and Potency of DREADD Agonist 21
| Receptor | Receptor Type | Parameter | Value | Reference |
|---|---|---|---|---|
| hM1Dq | Gq-coupled (Excitatory) | pEC50 | 8.91 | hellobio.com, tocris.com, hellobio.com, rndsystems.com |
| hM1Dq | Gq-coupled (Excitatory) | pKi | 7.20 | medchemexpress.com |
| hM3Dq | Gq-coupled (Excitatory) | pEC50 | 8.48 | hellobio.com, tocris.com, hellobio.com, rndsystems.com |
| hM4Di | Gi-coupled (Inhibitory) | pEC50 | 7.77 | hellobio.com, tocris.com, hellobio.com, rndsystems.com |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. pKi is the negative logarithm of the binding affinity of a ligand.
Upon binding, DREADD Agonist 21 induces a conformational change in the DREADD receptor, triggering the activation of its associated G protein and initiating a cascade of intracellular events specific to the G protein subtype (Gq or Gi).
When DREADD Agonist 21 binds to Gq-coupled receptors like hM1Dq and hM3Dq, it stimulates the Gαq subunit. This activation leads to the stimulation of the enzyme phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). This mobilization of calcium is a hallmark of Gq pathway activation. nih.gov For instance, C21 has been shown to potently stimulate calcium mobilization in cells expressing the hM3Dq receptor. nih.gov The resulting elevation in cytosolic Ca2+ and DAG levels activates a host of downstream effectors, including protein kinase C (PKC), leading to a cellular response.
Activation of the Gi-coupled hM4Di receptor by DREADD Agonist 21 leads to an inhibitory cellular response. tocris.comrndsystems.com Upon ligand binding, the Gαi subunit is activated and proceeds to inhibit the enzyme adenylyl cyclase. This inhibition reduces the intracellular production of cyclic adenosine (B11128) monophosphate (cAMP) from ATP. A decrease in cAMP levels leads to reduced activity of cAMP-dependent protein kinase (PKA), which in turn alters the phosphorylation state and activity of numerous downstream target proteins. This signaling cascade ultimately results in the functional inhibition of the cell, such as the hyperpolarization and silencing of neuronal activity. tocris.comrndsystems.com
Receptor Activation Leading to Intracellular Signaling Cascades
Functional Modulation of Neuronal and Non-Neuronal Cell Activity
The specific intracellular signaling pathways initiated by DREADD Agonist 21 translate into direct functional changes in cellular activity, providing a powerful tool for experimental manipulation.
The activation of Gq-coupled DREADDs (hM1Dq and hM3Dq) by DREADD Agonist 21 results in excitatory modulation of the target cell. tocris.comrndsystems.com In neurons, the Gq-mediated signaling cascade, particularly the mobilization of intracellular Ca2+, leads to membrane depolarization and an increase in neuronal firing rate. This robust activation of neurons expressing hM3Dq DREADDs has been demonstrated in vivo. tocris.comrndsystems.com By selectively driving the activity of specific neuronal populations, this mechanism allows researchers to probe the causal relationship between the activity of defined neural circuits and observable behaviors. nih.gov
Inhibitory Modulation via Gi-Coupled DREADDs
DREADD Agonist 21 is a potent and selective agonist for muscarinic-based DREADDs, including the inhibitory hM4Di receptor. hellobio.comnih.govhellobio.com The hM4Di DREADD is a G protein-coupled receptor (GPCR) engineered from the human M4 muscarinic acetylcholine receptor to be insensitive to the endogenous ligand acetylcholine but responsive to synthetic actuators like C21. nih.govnih.gov The hM4Di receptor couples to the Gi signaling pathway. frontiersin.org
Upon binding of DREADD Agonist 21 to the hM4Di receptor, the Gi protein is activated. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. frontiersin.org The reduction in cAMP subsequently leads to decreased activity of cAMP-dependent protein kinase (PKA). This cascade of events ultimately results in the hyperpolarization of the neuron and inhibition of neuronal activity. frontiersin.org In vivo studies have confirmed that C21 effectively inhibits the activity of neurons expressing hM4Di DREADDs. tocris.comrndsystems.com
The potency of DREADD Agonist 21 at the hM4Di receptor has been quantified with a pEC50 value of 7.77. hellobio.comtocris.comrndsystems.com This demonstrates its high efficacy in mediating inhibitory effects through Gi-coupled DREADDs, making it a valuable tool for silencing specific neuronal populations.
Specificity Profile and Interaction with Endogenous Receptors
A critical aspect of any DREADD agonist is its specificity for the engineered DREADD over endogenous receptors. While DREADD Agonist 21 is highly selective for DREADDs, it is not entirely devoid of interactions with wild-type receptors, which can manifest as competitive binding and potential antagonistic effects. hellobio.comnih.gov
DREADD-Selective Agonist Activity Versus Wild-Type Receptor Interactions
DREADD Agonist 21 exhibits a significantly higher affinity for muscarinic-based DREADDs compared to their wild-type counterparts. hellobio.comtocris.comrndsystems.com Specifically, it shows a more than 10-fold higher affinity for the hM1Dq and hM4Di DREADDs than for the wild-type hM1 and hM4 receptors. hellobio.comnih.govtocris.comrndsystems.com Furthermore, it displays little to no agonist activity at the wild-type M3 receptor. tocris.comrndsystems.com This selectivity is a key advantage, as it minimizes direct activation of endogenous signaling pathways.
However, studies have revealed that DREADD Agonist 21 does bind to a range of wild-type GPCRs, which can lead to functional antagonism in vivo. hellobio.comnih.gov This necessitates careful consideration to ensure that the concentration of the compound is sufficient to activate DREADDs while remaining low enough to avoid significant off-target effects at endogenous receptors. hellobio.comnih.gov
| Receptor | pEC50 |
|---|---|
| hM1Dq | 8.91 |
| hM3Dq | 8.48 |
| hM4Di | 7.77 |
Competitive Binding and Potential Antagonistic Effects at Endogenous G Protein-Coupled Receptors (GPCRs)
Research has shown that DREADD Agonist 21 can competitively bind to several families of endogenous GPCRs. hellobio.comhellobio.com This binding does not typically result in agonistic activity but can lead to the functional antagonism of these receptors. nih.gov
While highly potent at muscarinic-based DREADDs, DREADD Agonist 21 also interacts with wild-type muscarinic receptors. hellobio.com It binds to hM1 and hM4 receptors with pKi values of 5.97 and 5.44, respectively. medchemexpress.commedchemexpress.com Functional assays have demonstrated that C21 can act as a weak functional antagonist at both hM1 and hM4 receptors, causing a rightward shift in the acetylcholine concentration-response curve. nih.gov Furthermore, a recent study has shown that C21 can effectively inhibit bladder smooth muscle contraction by antagonizing M3 receptors at the micromolar level. frontiersin.orgnih.gov
DREADD Agonist 21 exhibits binding affinity for several monoaminergic receptors. hellobio.com
Dopamine (B1211576) Receptors: Studies have observed antagonism of C21 at human dopamine D1 and D2 receptors. nih.gov
Serotonin (B10506) Receptors: The compound shows high binding affinities for the 5-HT2A and 5-HT2C serotonin receptors, with Ki values of 66 nM and 170 nM, respectively. medchemexpress.comlumiprobe.comcaymanchem.com While direct agonist activity is minimal, the potential for functional antagonism exists. nih.gov
Histamine (B1213489) Receptors: DREADD Agonist 21 binds to the histamine H1 receptor with a high affinity (Ki of 6 nM). medchemexpress.comlumiprobe.comcaymanchem.com Antagonism has also been observed at human H4 histamine receptors. nih.gov
DREADD Agonist 21 has been shown to bind to the α1A-adrenergic receptor with a Ki value of 280 nM. medchemexpress.comlumiprobe.comcaymanchem.com This interaction suggests a potential for antagonistic effects at this receptor subtype, although this is weaker compared to its affinity for some other endogenous receptors.
| Receptor | Ki (nM) |
|---|---|
| Histamine H1 | 6 |
| Serotonin 5-HT2A | 66 |
| Serotonin 5-HT2C | 170 |
| α1A-Adrenergic | 280 |
Pharmacological Characterization and Systemic Considerations in Research Models
In Vivo Pharmacokinetic Profiles
The utility of C21 in preclinical research is significantly influenced by its behavior within a biological system. Its ability to reach its target in the central nervous system and the duration of its action are critical parameters for experimental design.
C21 is recognized for its excellent bioavailability and its capacity to cross the blood-brain barrier effectively in rodent models. nih.govnih.govlumiprobe.com Studies have highlighted that C21 exhibits superior brain penetration compared to other actuators, a crucial attribute for neuroscience research targeting the central nervous system. hellobio.com This high degree of brain penetrability ensures that systemically administered C21 can reach and activate DREADDs expressed in various brain regions. lumiprobe.com The compound is a potent agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) muscarinic-based DREADDs. nih.govnih.gov
Interactive Table: Pharmacokinetic Properties of DREADD Agonist 21
| Property | Observation in Rodent Models | Source(s) |
|---|---|---|
| Bioavailability | Excellent | nih.gov, nih.gov |
| Brain Penetrability | Excellent / Superior | nih.gov, hellobio.com, lumiprobe.com |
| Metabolism | Does not undergo back-metabolism to clozapine (B1669256). | hellobio.com, biorxiv.org |
| Primary Targets | Potent and selective agonist at hM3Dq, hM1Dq, and hM4Di DREADDs. | nih.gov, hellobio.com |
The onset and duration of C21's effects are key considerations for its application in behavioral and physiological studies. Following intraperitoneal (i.p.) injection in mice, the effects of C21 can be observed relatively quickly, with efficacy noted as early as 15 minutes post-administration. hellobio.com The compound's presence in brain tissue has been shown to be long-lasting. hellobio.com Some studies report that a 3.0 mg/kg i.p. injection results in a sustained presence in the brain for approximately one hour. biorxiv.org Other research indicates that C21 can induce significant behavioral effects for up to 6 hours, highlighting its potential for studies requiring longer-duration DREADD activation. researchgate.net Behavioral responses have been documented to occur between 15 and 60 minutes after intravenous injection. researchgate.net
Applications in Contemporary Neuroscience Research
Elucidating Neural Circuitry Function and Behavioral Underpinnings
The ability to selectively activate or inhibit specific neuronal populations with C21 has empowered researchers to dissect the complex relationship between neural circuits and behavior.
Chemogenetic studies utilizing C21 have provided significant insights into the hypothalamic circuits that govern feeding. Research has demonstrated that the activation of specific neurons can bidirectionally modulate feeding behaviors. nih.gov For instance, acute chemogenetic activation of Agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus (ARC) using an excitatory DREADD (hM3Dq) and C21 rapidly triggers robust feeding in satiated mice. nih.gov Similarly, activating GABAergic neurons in the lateral hypothalamus (LH) that have been virally induced to express hM3Dq also stimulates feeding upon C21 administration. These studies confirm the critical role of these specific neuronal populations in driving food intake and demonstrate the efficacy of C21 as an actuator in such behavioral paradigms. nih.gov
Table 1: Effect of C21-Mediated Neuronal Activation on Feeding Behavior
| Target Neuronal Population | DREADD Type | Experimental Outcome with C21 | Reference |
|---|---|---|---|
| ARC AgRP Neurons | hM3Dq (Excitatory) | Robust increase in food intake in satiated mice | nih.gov |
| Lateral Hypothalamic vGAT-expressing Neurons | hM3Dq (Excitatory) | Induction of feeding behavior |
Table 2: C21-Mediated Modulation of Sleep-Wake States
| Target Cell Population | Brain Region | DREADD Type | Effect of C21 Activation | Reference |
|---|---|---|---|---|
| GABAergic Neurons | Parafacial Zone (PZ) | hM3Dq (Excitatory) | Enhanced Slow-Wave Sleep (SWS), Increased REM latency | |
| Astrocytes | Hippocampus | hM3Dq (Excitatory) | Decreased wakefulness, Increased total sleep time | |
| Astrocytes | Pons | hM3Dq (Excitatory) | Suppressed REM sleep |
The role of specific neuronal ensembles in memory has been clarified through studies involving C21. For example, to investigate how memories are encoded, researchers have used C21 to inhibit neurons in the basolateral amygdala (BLA) that express the inhibitory hM4Di DREADD. During memory recall tasks, treatment with C21 was found to reduce the expression of the immediate early gene c-Fos in these neurons, indicating a successful, targeted inhibition of the cells involved in the memory trace. In other work, C21 was used to silence neuronal activity in the dorsal hippocampus to explore the role of non-neuronal cells in memory. This research demonstrated that neuronal activity is necessary to drive the expression of Insulin-like Growth Factor 2 (IGF2) from pericytes, a process required for the formation of long-term memories. Furthermore, studies have used C21 in behavioral tests like the Novel Object Recognition (NOR) and Object-in-Place (OiP) tasks to assess its baseline effects on memory-related behaviors, finding it did not impair object discrimination in female rats.
Understanding the neural circuits of motivation and reward is another area where C21 has been applied. A critical consideration in these studies is whether the chemogenetic agonist itself has confounding effects on an animal's motivation. Research has specifically tested C21 in models of reward-seeking. These studies found that low-to-moderate doses of C21 did not alter operant responding for a reward under a progressive ratio schedule of reinforcement. Even at relatively high doses, C21 did not significantly influence motivated reward-seeking behavior, suggesting it is an appropriate ligand for use in DREADD-based studies of these neural pathways without producing undesirable off-target behavioral effects.
The neural circuits responsible for regulating body temperature can be precisely mapped using chemogenetics. A study focusing on the posterior insular cortex (PIC), a brain region involved in sensory and interoceptive integration, employed C21 to modulate the activity of specific neurons. By virally expressing the inhibitory hM4Di DREADD in CaMKIIa-expressing excitatory neurons of the PIC, researchers could selectively inhibit these cells. The subsequent administration of the DREADD agonist resulted in a decrease in the core body temperature of the animals. This finding highlights a specific role for PIC CaMKIIa-expressing neurons in the maintenance of normal body temperature and demonstrates the power of C21-DREADD systems in dissecting thermoregulatory pathways.
Table 3: Effect of C21-Mediated Neuronal Inhibition on Thermoregulation
| Target Neuronal Population | Brain Region | DREADD Type | Experimental Outcome with C21 | Reference |
|---|---|---|---|---|
| CaMKIIa-expressing Neurons | Posterior Insular Cortex (PIC) | hM4Di (Inhibitory) | Decrease in core body temperature |
Dissection of Cell-Type Specific Contributions to Complex Biological Processes
A major strength of the C21-DREADD system is the ability to target genetically-defined cell types to understand their specific contribution to broader physiological functions. This approach has been applied across various domains of neuroscience. For example, by selectively expressing DREADDs in nigral dopaminergic (DA) neurons, researchers have used C21 to reversibly inhibit their firing rate, allowing for the study of their role in motor control and reward. Similarly, the specific activation of CaMKIIα-positive excitatory neurons in the forebrain during early postnatal life has been shown to program long-lasting changes in adult anxiety-like behavior, a finding achieved through chronic C21 administration. The precision afforded by combining cell-type specific promoter-driven DREADD expression with the systemic delivery of C21 provides a powerful method for linking the function of discrete cell populations to complex behaviors and disease models.
Integration with Advanced Neuroscientific Methodologies
DREADD agonist 21 dihydrochloride (B599025) (C21) has become a valuable tool in contemporary neuroscience, largely due to its seamless integration with sophisticated research methodologies. Its ability to remotely, reversibly, and selectively control neuronal populations allows for precise investigations when combined with techniques like electrophysiology and behavioral phenotyping. nih.govplos.org
Electrophysiological Studies:
The combination of C21-mediated DREADD activation with electrophysiological recordings provides a powerful approach to directly measure the impact of modulating specific neural circuits on neuronal firing. For instance, researchers have utilized this combination to explore the function of nigral dopaminergic (DA) neurons in rats. nih.govplos.org In these studies, the inhibitory DREADD receptor, hM4Di, was expressed in DA neurons. Subsequent administration of C21 allowed for the selective inhibition of these neurons, with the effects on their firing rate being directly quantified through in vivo electrophysiological recordings. nih.govplos.org This methodology demonstrated that C21 could effectively and reversibly suppress neuronal activity in a dose-dependent manner in hM4Di-expressing animals. nih.gov Such studies are crucial for dissecting the causal role of specific neuronal populations in complex brain functions and validating the efficacy of the DREADD system. nih.gov
Behavioral Phenotyping:
C21 is extensively used in behavioral neuroscience to elucidate the neural underpinnings of various behaviors. By expressing DREADDs in specific brain regions and then administering C21, researchers can observe the resulting behavioral changes. This approach has been applied to study a wide range of complex behaviors in animal models.
Feeding Behavior: Studies have shown that activating the excitatory hM3Dq DREADD in specific hypothalamic neuron populations, such as ARCAgRP neurons, with C21 can robustly influence feeding behavior in mice. nih.gov
Sleep and Wakefulness: In studies investigating sleep regulation, C21 has been used as an alternative to Clozapine-N-oxide (CNO) to activate DREADDs in specific neuronal populations that control sleep. nih.gov For example, activating hM3Dq receptors in GABAergic neurons of the parafacial zone was shown to enhance slow-wave sleep (SWS). nih.gov A comparative study demonstrated that C21, CNO, and deschloroclozapine (DCZ) could all produce similar effects on sleep-wake patterns. nih.gov
Locomotion and Anxiety: Research has also explored whether chronic administration of C21 itself produces behavioral side effects. In one long-term study, non-DREADD-expressing mice received repeated injections of C21 for 16 weeks. biorxiv.org The results indicated no significant changes in behaviors related to locomotion, exploration, or anxiety compared to control animals receiving a vehicle, suggesting that chronic C21 administration does not inherently alter these key behaviors in the absence of DREADD expression. biorxiv.org
Memory Formation: C21 has been used to silence neuronal activity in the dorsal hippocampus of mice to investigate the role of neuron-pericyte communication in long-term memory formation. researchgate.net
The following table summarizes the findings of a comparative study on the effects of different DREADD agonists on sleep-wake phenotypes in mice. nih.gov
| Agonist | Effect on Slow-Wave Sleep (SWS) | Effect on SWS Latency | Effect on REM Sleep Latency |
| CNO (0.3 mg/kg) | Significantly increased | Decreased | Significantly increased |
| DCZ (0.5 mg/kg) | Significantly increased | Further decreased compared to CNO | Significantly increased |
| C21 (3 mg/kg) | Significantly increased | Decreased (similar to CNO) | Significantly increased |
This table is based on data from a study comparing the effects of intraperitoneally injected DREADD agonists on sleep in PZGABA-hM3Dq mice. nih.gov
Applications in Non-Neuronal Cell Research
The utility of chemogenetics with DREADD technology, and specifically the use of agonists like C21, extends beyond the direct manipulation of neurons to include the study of non-neuronal cells, such as glia. nih.govnih.gov These cells are increasingly recognized for their critical roles in brain function, and C21 provides a means to investigate their specific contributions.
Glial Cell Modulation:
The DREADD system can be employed to control the activity of various glial cell types, including astrocytes, microglia, and oligodendrocytes, by expressing the engineered receptors in these specific cell populations. C21 can then be used to activate or inhibit these cells to study their influence on the surrounding neural environment, synaptic plasticity, and neuroinflammation.
A notable example involves the investigation of pericytes, which are contractile cells that wrap around capillaries and are integral to the neurovascular unit. In a study on memory mechanisms, researchers used an inhibitory DREADD (hM4Di) expressed in neurons to silence their activity via C21 administration. researchgate.net This neuronal silencing allowed the researchers to probe the downstream effects on neighboring pericytes and determine that neuronal activity is required to drive the expression of insulin-like growth factor 2 (IGF2) from these pericytes, a process essential for the formation of long-term memory. researchgate.net This highlights an indirect but powerful application of C21 in non-neuronal research, enabling the study of intricate cellular communication between neurons and glial or vascular cells. researchgate.net This approach, which combines genetic targeting with pharmacological control, is opening new avenues for understanding the complex interplay between all cell types in the brain. nih.govresearchgate.net
The following table provides a summary of the binding affinities and potency of DREADD agonist 21 at various receptors.
| Receptor | Parameter | Value |
| hM3Dq | pEC50 | 8.48 hellobio.commedchemexpress.com |
| hM3Dq | EC50 | 1.7 nM medchemexpress.comsigmaaldrich.com |
| hM1Dq | pEC50 | 8.91 hellobio.combio-techne.com |
| hM4Di | pEC50 | 7.77 hellobio.commedchemexpress.combio-techne.com |
| hM1Dq | pKi | 7.20 medchemexpress.com |
| hM4Di | pKi | 6.75 medchemexpress.com |
| Histamine (B1213489) H1 | Ki | 6 nM lumiprobe.com |
| Serotonin (B10506) 5-HT2A | Ki | 66 nM lumiprobe.com |
| Serotonin 5-HT2C | Ki | 170 nM lumiprobe.com |
| α1A-adrenergic | Ki | 280 nM lumiprobe.com |
Methodological Considerations and Best Practices for Research Utilizing Dreadd Agonist 21 Dihydrochloride
Rigorous Experimental Design Protocols
A foundational principle in chemogenetic research is the implementation of meticulously planned experimental designs that can unambiguously attribute observed effects to the specific activation of DREADD receptors. This involves careful selection of controls and optimization of compound administration.
The most critical component of a rigorous experimental design is the inclusion of appropriate control groups to account for potential off-target effects of the DREADD agonist. An observed phenotype following administration of DREADD agonist 21 dihydrochloride (B599025) is only meaningful if it is shown to be dependent on the presence of the DREADD receptor.
To achieve this, researchers must administer the same dose of the agonist to animals that have not been engineered to express the DREADD receptor. These DREADD-free controls can be wild-type animals or, more precisely, animals that have undergone the same viral vector delivery procedure but with a construct lacking the DREADD coding sequence (e.g., expressing only a fluorescent protein like GFP). nih.gov A study on lower urinary tract (LUT) function demonstrated this principle effectively; researchers administered DREADD agonist 21 to mice lacking viral expression and observed no significant differences in LUT parameters compared to saline-treated controls, confirming the agonist's inertness at the tested dose in the absence of the DREADD receptor. biorxiv.org
The goal of administration is to achieve a concentration of DREADD agonist 21 dihydrochloride in the target tissue that is sufficient to activate the DREADD receptors without reaching levels that could produce off-target effects. hellobio.com This requires careful optimization of administration parameters.
Researchers must consider the route of administration, the timing relative to behavioral or physiological assessment, and the dose. The compound is water-soluble and is frequently dissolved in sterile saline for intraperitoneal injection. nih.govresearchgate.net The time between injection and testing is a key variable; studies have reported waiting times of 30 minutes to one hour to allow for the compound to cross the blood-brain barrier and engage the receptors. nih.govnih.govresearchgate.net
Dose-response studies are crucial for identifying the optimal concentration. For instance, one report noted that while doses higher than 1 mg/kg produced off-target effects in mice without DREADDs, a lower dose could circumvent these issues. hellobio.com A study in rats found that a 1 mg/kg dose of the agonist produced a strong off-target effect in nigral neurons in a control group, but reducing the dose to 0.5 mg/kg potently activated the intended hM4Di DREADD without these confounding effects. hellobio.com This highlights the necessity of empirical dose optimization for each specific experimental context and animal model.
Strategies for Mitigating and Interpreting Off-Target Phenomena
Even with careful design, the possibility of off-target effects must be managed and correctly interpreted. Mitigation primarily involves the strategies outlined above, namely, meticulous dose control and the use of DREADD-free animals to identify any non-specific effects.
A significant advantage of DREADD agonist 21 over the more traditional DREADD ligand clozapine-N-oxide (CNO) is that it reportedly does not undergo back-metabolism to clozapine (B1669256). hellobio.comuni-duesseldorf.de This is a critical feature for mitigating off-target effects, as clozapine itself has a complex pharmacological profile and can interact with numerous endogenous receptors, confounding data interpretation.
When off-target effects are detected in control animals, they must be carefully interpreted. An effect is not necessarily a reason to discard the agonist, but it requires careful consideration. For example, one study found that DREADD agonist 21 produced an off-target effect on mean heart rate in both Cre+ (DREADD-expressing) and Cre- (control) mice. biorxiv.org However, the primary measure of interest, respiratory sinus arrhythmia, was unaffected in the control group, allowing the researchers to conclude that the changes in this specific parameter were due to DREADD activation. biorxiv.org This demonstrates that off-target effects can be specific to certain physiological systems, and their impact must be evaluated in the context of the study's primary endpoints. Researchers should also be aware that DREADD agonist 21 has been shown to have a weak to moderate binding affinity for a range of wild-type G-protein coupled receptors, which may lead to functional antagonism at higher concentrations. hellobio.com
Advanced Approaches for Enhanced Specificity and Spatiotemporal Control
The utility of this compound is enhanced by its intrinsic properties and its place within the broader chemogenetic toolkit. The compound exhibits excellent bioavailability and brain penetrability, which contributes to its reliability and effectiveness for in vivo research in the central nervous system. hellobio.com This allows for robust and temporally specific control over neuronal circuits following systemic administration. uni-duesseldorf.de
Specificity in DREADD experiments is achieved through a combination of genetic targeting and ligand properties. The use of Cre-Lox systems allows researchers to express DREADD receptors in genetically defined cell populations in specific anatomical regions. uni-duesseldorf.de The choice of agonist is another layer of control. While DREADD agonist 21 offers advantages over CNO, other newer agonists like deschloroclozapine (DCZ) have been developed with even higher affinity and lower off-target binding profiles, offering researchers more options to best suit their experimental needs. bio-techne.com
The combination of precise genetic targeting with a potent, specific, and brain-penetrant ligand like this compound allows for unparalleled spatiotemporal control over cellular signaling, advancing our ability to dissect the function of specific neural circuits. uni-duesseldorf.de
Comparative Analysis with Other Chemogenetic Ligands
Relative DREADD Affinity and Selectivity Compared to CNO and Deschloroclozapine
The ideal DREADD agonist exhibits high affinity and selectivity for the engineered DREADD receptor, with minimal interaction with endogenous receptors. Affinity, often measured by the dissociation constant (Ki) or the half-maximal effective concentration (EC50), indicates the concentration of a ligand required to bind to or activate the receptor. Selectivity refers to a ligand's preference for its target receptor over other receptors.
DREADD agonist 21 was developed as an alternative to CNO, demonstrating improved potency at muscarinic-based DREADDs. nih.govnih.gov It potently activates common excitatory (hM1Dq, hM3Dq) and inhibitory (hM4Di) DREADDs. nih.govhellobio.comtocris.com For instance, DREADD agonist 21 has a reported EC50 of 1.7 nM for hM3Dq. medchemexpress.comfrontiersin.org In comparative studies, the EC50 of DREADD agonist 21 at the hM4Di receptor was 2.95 nM, which was more potent than CNO (8.1 nM) but less potent than clozapine (B1669256) itself (0.42 nM). nih.govresearchgate.netdntb.gov.ua
Deschloroclozapine (DCZ) represents a further advancement, displaying significantly higher affinity and potency for DREADDs compared to both CNO and DREADD agonist 21. hellobio.comnih.gov Reports indicate that DCZ has a 100-fold improved affinity and greater agonist potency for hM3Dq and hM4Di compared to CNO or DREADD agonist 21. hellobio.com Specifically, DCZ binds to hM3Dq and hM4Di with Ki values of 6.3 nM and 4.2 nM, respectively, and activates them with EC50 values of 0.13 nM and 0.081 nM. hellobio.comaxonmedchem.comtocris.com This high potency means that substantially lower doses of DCZ are required for DREADD activation in vivo. hellobio.comnih.gov
While potent at DREADDs, DREADD agonist 21 also exhibits binding affinity for several endogenous G-protein coupled receptors (GPCRs), including histamine (B1213489) H1, serotonin (B10506) 5-HT2A, and 5-HT2C, and adrenergic α1A receptors. medchemexpress.comnih.gov This necessitates careful consideration in experimental design to avoid off-target effects. hellobio.com DCZ, in contrast, is reported to have minimal off-target actions and reduced off-target binding compared to clozapine. hellobio.comnih.gov
| Ligand | Target DREADD | Affinity (Ki) / Potency (EC50/pEC50) | Source |
| DREADD agonist 21 | hM3Dq | EC50 = 1.7 nM; pEC50 = 8.48 | medchemexpress.comhellobio.com |
| hM4Di | EC50 = 2.95 nM; pEC50 = 7.77 | nih.govresearchgate.nethellobio.com | |
| hM1Dq | pEC50 = 8.91 | hellobio.comtocris.com | |
| Clozapine-N-oxide (CNO) | hM4Di | EC50 = 8.1 nM | nih.govresearchgate.netdntb.gov.ua |
| hM3Dq | EC50 = 6.0 nM | frontiersin.orgresearchgate.net | |
| Deschloroclozapine (DCZ) | hM3Dq | Ki = 6.3 nM; EC50 = 0.13 nM | hellobio.comaxonmedchem.comtocris.com |
| hM4Di | Ki = 4.2 nM; EC50 = 0.081 nM | hellobio.comaxonmedchem.comtocris.com |
This table presents a summary of reported affinity and potency values. EC50 (half-maximal effective concentration) and Ki (dissociation constant) are given in nanomolars (nM). pEC50 is the negative logarithm of the EC50 value. Values can vary between different assay systems.
Differential Pharmacological Properties and In Vivo Efficacy
A significant drawback of CNO is its in vivo metabolic profile. Studies have consistently shown that CNO is subject to back-metabolism, converting to clozapine in both rodents and non-human primates. frontiersin.orgnih.govacs.orgnih.goveneuro.org This is problematic because clozapine itself is a potent DREADD agonist and also interacts with numerous endogenous receptors, complicating the interpretation of experimental results. nih.govfrontiersin.org Furthermore, CNO has been shown to have poor BBB penetration and to be a substrate for the P-glycoprotein efflux transporter, which actively removes it from the central nervous system. frontiersin.orgacs.orgnih.gov
DREADD agonist 21 was developed specifically to address the metabolic instability of CNO. nih.govhellobio.com It is not subject to back-metabolism to clozapine. hellobio.comhellobio.com Moreover, it demonstrates excellent bioavailability, superior brain penetration, and a long-lasting presence in the brain compared to CNO. nih.govnih.govhellobio.com These properties make it a more reliable tool for activating DREADDs in the central nervous system. nih.gov However, like CNO, DREADD agonist 21 has been shown to have off-target effects at higher concentrations, which can include influencing the activity of monoamine receptors and causing diuretic effects. frontiersin.orgnih.govdntb.gov.ua
Deschloroclozapine (DCZ) also boasts favorable pharmacological properties. It is metabolically stable and, importantly, demonstrates rapid and efficient penetration of the blood-brain barrier. hellobio.comnih.gov Positron emission tomography (PET) studies have confirmed that DCZ rapidly enters the brain and selectively occupies DREADDs in both mice and monkeys. hellobio.comnih.gov Its high potency allows for the use of very low doses (e.g., 1-3 µg/kg), which minimizes the risk of off-target effects. hellobio.comnih.gov In comparative studies, DCZ has been shown to produce behavioral and neuronal effects more rapidly and robustly than CNO. frontiersin.org
| Property | DREADD agonist 21 (C21) | Clozapine-N-oxide (CNO) | Deschloroclozapine (DCZ) | Source |
| Metabolic Stability | Does not convert to clozapine. | Undergoes in vivo back-metabolism to clozapine. | Metabolically stable. | hellobio.comnih.govhellobio.comnih.govhellobio.comacs.orgnih.gov |
| Blood-Brain Barrier | Excellent brain penetration and long-lasting presence. | Poor penetration; substrate for P-glycoprotein efflux pump. | Rapidly brain penetrable. | nih.govnih.govhellobio.comnih.govhellobio.comacs.orgnih.gov |
| Off-Target Effects | Binds to some monoamine, histamine, and adrenergic receptors at higher concentrations. | Potential off-target effects from clozapine metabolite and direct binding at high concentrations. | Minimal off-target actions reported at effective low doses. | nih.govmedchemexpress.comfrontiersin.orghellobio.comnih.govnih.govhellobio.com |
| In Vivo Efficacy | Effective in rodents; activates DREADDs within minutes of administration. | Efficacy is likely mediated by conversion to clozapine; sluggish kinetics. | Highly potent and fast-acting in both mice and non-human primates. | nih.govnih.govacs.orgfrontiersin.orgnih.gov |
Considerations for Ligand Selection in Specific Research Contexts
The choice between DREADD agonist 21, CNO, and DCZ depends critically on the specific goals and constraints of a research study.
Clozapine-N-oxide (CNO): Due to its significant limitations, particularly its back-metabolism to the psychoactive drug clozapine and poor brain penetrance, the use of CNO is now often discouraged in favor of newer agonists. acs.orguci.edu If used, experiments require meticulous controls, including CNO administration to non-DREADD-expressing animals, to account for potential off-target effects of the clozapine metabolite. eneuro.orguci.edu Its use may be considered only when direct comparison with legacy data is essential.
DREADD agonist 21 (C21): DREADD agonist 21 represents a significant improvement over CNO, primarily because it does not convert to clozapine and has better pharmacokinetic properties for neuroscience research. nih.gov It is a suitable choice for studies in rodents where a reliable, brain-penetrant agonist is needed. nih.govnih.gov However, researchers must remain cautious about its potential for off-target binding at higher doses and should include appropriate control groups. frontiersin.orghellobio.combiorxiv.org Its utility in non-human primates has been suggested to be less efficient. hellobio.com
Deschloroclozapine (DCZ): For most applications, DCZ is currently considered the superior DREADD agonist. hellobio.comnih.gov Its key advantages are its exceptional potency, rapid action, high selectivity, and excellent brain penetrance in both rodents and non-human primates. hellobio.comnih.govfrontiersin.org The ability to use very low doses significantly reduces the likelihood of off-target effects, leading to cleaner and more easily interpretable results. hellobio.com DCZ is the ligand of choice for studies requiring rapid and robust DREADD activation, precise temporal control, and for translational research involving non-human primates. nih.gov
Future Directions and Advancements in Dreadd Agonist Research
Development of Novel DREADD Agonists with Improved Pharmacological Profiles
The quest for ideal DREADD agonists has led to the development of compounds with enhanced pharmacological properties. A key player in this arena is DREADD agonist 21 (C21), a potent and selective agonist for muscarinic-based DREADDs. nih.govacs.org Its dihydrochloride (B599025) salt form offers the advantage of water solubility. rndsystems.comtocris.com
C21 was developed as an alternative to the first-generation DREADD actuator, clozapine-N-oxide (CNO), to address concerns about its potential metabolic conversion to clozapine (B1669256). nih.govacs.org Research has shown that C21 itself does not undergo this back-metabolism. hellobio.com
Pharmacological Profile of DREADD Agonist 21:
| Property | Description | Source |
| Chemical Name | 11-(1-Piperazinyl)-5H-dibenzo[b,e] rndsystems.comsigmaaldrich.comdiazepine dihydrochloride | rndsystems.comtocris.com |
| Molecular Formula | C₁₇H₁₈N₄·2HCl | rndsystems.comsigmaaldrich.com |
| Molecular Weight | 351.27 g/mol | rndsystems.comsigmaaldrich.com |
| Purity | ≥98% | rndsystems.comtocris.com |
| Solubility | Soluble in water and DMSO | rndsystems.com |
C21 demonstrates high potency at several muscarinic-based DREADDs, including the excitatory hM1Dq and hM3Dq receptors and the inhibitory hM4Di receptor. hellobio.commedchemexpress.comtocris.com It exhibits significantly higher affinity for these engineered receptors compared to their wild-type counterparts. hellobio.comtocris.com While C21 shows high selectivity for DREADDs, it does exhibit some binding to other receptors like the 5HT2A and H1 receptors, a factor to consider in experimental design. hellobio.commedchemexpress.com
Recent studies have also focused on creating even more potent and brain-penetrant DREADD agonists. For example, the development of JHU37152 and JHU37160 has shown high in vivo potency, addressing some of the limitations of earlier compounds. researchgate.net
Expansion of Chemogenetic Tools Beyond Muscarinic Receptor Backbones
The success of muscarinic-based DREADDs has spurred the development of chemogenetic tools based on other receptor scaffolds, expanding the versatility of this technology. This allows for orthogonal control of different neuronal populations and signaling pathways.
One notable example is the development of the KORD (κ-opioid receptor DREADD). nih.govunc.edu KORD is activated by the pharmacologically inert compound salvinorin B (SalB) and is used to inhibit neuronal activity. nih.govunc.edu This provides a complementary system to the muscarinic-based activating DREADDs.
Furthermore, researchers have engineered DREADDs from other G protein-coupled receptors (GPCRs), such as the free fatty acid receptor 2 (FFA2), which is activated by distinct ligands like sorbic acid. nih.gov Efforts have also extended to ligand-gated ion channels (LGICs). For instance, a mutant human glycine (B1666218) receptor has been developed that is sensitive to ivermectin, offering a way to silence neurons. nih.gov Another innovative approach involves the creation of PSAM⁴ (Pharmacologically Selective Actuator Module), an engineered α7 nicotinic acetylcholine (B1216132) receptor ligand-binding domain, which is activated by the FDA-approved drug varenicline (B1221332) and ultrapotent synthetic ligands (uPSEMs). nih.gov
These developments provide researchers with a growing toolbox of chemogenetic systems, each with unique properties and applications.
Potential for Translational Research through Refined Chemogenetic Approaches
The refinement of chemogenetic tools holds significant promise for translational research, with the potential to bridge the gap between basic science and clinical applications. unc.edunumberanalytics.comnih.gov The ability to precisely control cellular activity in a non-invasive and reversible manner offers a powerful platform for studying and potentially treating a range of neuropsychiatric and other disorders. numberanalytics.comnih.gov
The development of DREADD agonists with improved brain penetrance and minimal off-target effects is a critical step towards clinical translation. biorxiv.org While C21 was a step forward, studies have indicated it has low brain penetrance, prompting the development of newer agonists like JHU37152 and JHU37160. researchgate.netbiorxiv.org Furthermore, the creation of dedicated PET (positron emission tomography) radiotracers, such as [¹⁸F]JHU37107, allows for non-invasive imaging of DREADD expression and occupancy in the brain, a crucial component for any future clinical applications. researchgate.netbiorxiv.org
Chemogenetics has already been applied in preclinical models to investigate the neural circuits underlying conditions like Parkinson's disease, epilepsy, and addiction. numberanalytics.com By selectively manipulating neuronal activity, researchers can gain a deeper understanding of disease mechanisms and test novel therapeutic strategies. numberanalytics.comresearchgate.net The modular nature of these tools allows for their application across various brain regions and cell types. nih.gov
While challenges remain, particularly concerning long-term safety and the specifics of gene delivery in humans, the continuous advancement of chemogenetic technologies is paving the way for a new era of precision medicine for neurological and psychiatric disorders. nih.gov
Q & A
Q. What is the mechanism of action of DREADD agonist 21 dihydrochloride, and how does its potency compare across DREADD subtypes?
this compound is a potent agonist for engineered muscarinic receptors (hM3Dq, hM1Dq, and hM4Di). It activates hM3Dq with an EC50 of 1.7 nM in transfected CHO cells, as measured via pERK assays . Selectivity varies: pEC50 values are 8.48 (hM3Dq), 6.54 (hM1Dq), and 7.77 (hM4Di). Researchers should validate receptor expression and use calcium or cAMP assays to confirm subtype-specific responses .
Q. How does this compound compare to other DREADD ligands like CNO or DCZ in terms of metabolic stability?
Unlike clozapine-N-oxide (CNO), which can back-metabolize to clozapine and confound results, DREADD agonist 21 does not undergo this conversion, reducing off-target effects in vivo . However, Deschloroclozapine (DCZ) exhibits higher brain penetrability and lower effective doses (e.g., 1–3 µg/kg vs. 0.3–3 mg/kg for C21), making DCZ preferable for primate studies .
Q. What are the recommended in vivo dosing protocols for neuronal activation in mice?
Intraperitoneal (i.p.) administration of 0.3–3.0 mg/kg effectively activates hM3Dq in mice, with 95% plasma and brain protein binding . For chronic studies, consider pharmacokinetic properties: C21 has a half-life of ~2–4 hours, requiring timed dosing to maintain receptor engagement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported selectivity profiles of this compound?
While C21 is selective for DREADDs over endogenous muscarinic receptors (e.g., no activation of hM3), off-target binding occurs at serotonin (5HT2A/C), histamine (H1), and adrenergic (α1A) receptors (Ki = 66–280 nM) . To mitigate confounding effects:
Q. What experimental controls are critical when using this compound in behavioral studies?
Essential controls include:
Q. How can researchers optimize dosing to balance efficacy and off-target risks in non-human primates?
While C21 is effective in mice, DCZ (1–100 µg/kg) shows superior brain penetrability and faster onset in primates . If using C21, start with 1 mg/kg i.p. and monitor via PET or electrophysiology to confirm target engagement. Adjust based on species-specific pharmacokinetics (e.g., higher cytochrome P450 activity in primates) .
Q. What methodologies address the low selectivity of DREADD agonist 21 for hM3Dq over hM4Di?
C21 activates both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs, complicating interpretation in dual-receptor systems. Solutions include:
- Spatial/temporal segregation : Use viral vectors with cell-type-specific promoters.
- Dose titration : Lower doses (0.1–0.3 mg/kg) may partially dissociate subtype activation .
- Complementary ligands : Pair C21 with DCZ or JHU37160 for selective hM4Di modulation .
Methodological Considerations
Q. How should researchers validate in vitro potency data for translational studies?
EC50 values derived from transfected CHO cells may not fully predict in vivo efficacy due to differences in receptor density and coupling efficiency. Use primary neurons or brain slices to confirm functional responses (e.g., electrophysiology or calcium imaging) .
Q. What strategies improve the solubility and stability of this compound in chronic studies?
The dihydrochloride salt formulation enhances water solubility, but prolonged storage at -80°C is recommended to prevent degradation . For osmotic pump delivery, test compatibility with vehicle solvents (e.g., DMSO/saline mixtures) and assess stability via HPLC .
Data Interpretation and Troubleshooting
Q. How can contradictory results between in vitro and in vivo studies be addressed?
Discrepancies often arise from differential blood-brain barrier penetration or protein binding. Measure free ligand concentrations in plasma and brain homogenates via LC-MS/MS. If brain levels are subthreshold, consider alternative routes (e.g., intracerebroventricular infusion) .
Q. What are the implications of high protein binding (95%) for dosing calculations?
High plasma and brain protein binding reduce free ligand availability. Use unbound EC50 values (adjusted for protein binding) to estimate effective doses. For example, a 1 mg/kg dose yields ~0.05 mg/kg free ligand, necessitating higher initial doses in pharmacokinetic-naive species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
